tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

Catalog No.
S759307
CAS No.
890091-87-9
M.F
C12H17N3O3
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]py...

CAS Number

890091-87-9

Product Name

tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

IUPAC Name

tert-butyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(7-15)6-10(16)14-13-9/h6H,4-5,7H2,1-3H3,(H,14,16)

InChI Key

CEWAOXZXQMSMQT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=NNC(=O)C=C2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NNC(=O)C=C2C1

Tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate is a chemical compound characterized by its unique molecular structure and properties. Its molecular formula is C12H17N3O3C_{12}H_{17}N_{3}O_{3} with a molar mass of 251.28 g/mol. The compound features a pyridazine ring structure, which is significant in various biological and chemical applications. It has a predicted density of 1.30 g/cm³ and a pKa value of approximately 10.16, indicating its acidic nature in solution .

Typical of carboxylate esters and nitrogen-containing heterocycles. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the pyridazine ring can participate in nucleophilic substitution reactions.
  • Reduction Reactions: The keto group (3-oxo) can be reduced to an alcohol under appropriate conditions.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced biological activity or altered physical properties.

The synthesis of tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate typically involves multi-step organic reactions that may include:

  • Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The tert-butyl group is often introduced via alkylation methods using tert-butyl halides in the presence of strong bases.
  • Carboxylation: The final step involves introducing the carboxylate group through esterification or direct carboxylation methods.

These synthetic routes may vary based on the desired purity and yield of the final product .

The applications of tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate are diverse and include:

  • Pharmaceutical Development: As a potential lead compound for drug development targeting various diseases.
  • Chemical Research: Utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Biochemical Assays: May serve as a reagent or standard in biochemical assays due to its defined structure and properties.

Interaction studies involving tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate are crucial for understanding its biological mechanisms. Preliminary studies suggest that compounds with similar structures often interact with specific protein targets or enzymes. Investigating these interactions can provide insights into the compound's mechanism of action and potential therapeutic effects.

Similar Compounds

Several compounds share structural similarities with tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate. These include:

  • 6-N-Boc-5,6,7,8-tetrahydro-pyrido[4,3-c]pyridazin-3-ol: This compound features a hydroxyl group instead of a carbonyl group and may exhibit different biological activities.
  • Pyrido[4,3-b]indoles: These compounds share a similar core structure but differ in their functional groups and potential applications.
  • Tetrahydrocarbolines: Another class of compounds that may have overlapping biological activities due to their structural features.

These comparisons highlight the uniqueness of tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate while also providing context for its potential applications in research and medicine .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

SBB012871

Dates

Last modified: 08-15-2023

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